Besifovir - 441785-25-7

Besifovir

Catalog Number: EVT-334110
CAS Number: 441785-25-7
Molecular Formula: C10H14N5O4P
Molecular Weight: 299.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Besifovir (chemical name: [(2S)-[[(1R,3R,4R)-4-(6-amino-9H-purin-9-yl)-2-hydroxy-3-(phosphonomethoxy)cyclopentyl]methoxy]phenoxy]phosphonic acid) is an acyclic nucleotide phosphonate (ANPs) investigated for its antiviral properties. [, , , , ] Specifically, it exhibits activity against the Hepatitis B virus (HBV) by inhibiting viral replication. [, , , , , , ] Classified as a novel nucleoside/nucleotide analog, Besifovir operates as a prodrug, requiring metabolic conversion to its active metabolites, LB80331 and LB80317, to exert its antiviral effects. [, , , ]

LB80331

Compound Description: LB80331 is the primary and active metabolite of besifovir. [, ] It exhibits potent antiviral activity against hepatitis B virus (HBV). [, ]

Relevance: Besifovir, a prodrug, is rapidly metabolized in the body to LB80331. [, ] LB80331 is responsible for the therapeutic effect of besifovir against HBV infection. [, ]

LB80317

Compound Description: LB80317 is a major and active metabolite of besifovir. [] It displays antiviral activity against HBV. []

Relevance: Besifovir is metabolized into LB80317, which contributes to its overall antiviral effect against HBV, along with LB80331. []

Compound Description: Entecavir is a potent nucleoside analog with antiviral activity against HBV. [, ] It is a first-line treatment option for chronic hepatitis B. [, ]

Relevance: Clinical trials have compared the efficacy and safety of besifovir to entecavir in treating chronic hepatitis B. [, ] The studies found besifovir to be non-inferior to entecavir in suppressing HBV DNA. [, ]

Tenofovir Disoproxil Fumarate (TDF)

Compound Description: Tenofovir disoproxil fumarate (TDF) is a nucleotide analog reverse-transcriptase inhibitor with potent antiviral activity against HBV. [, , , , , , , ] It is a first-line treatment option for chronic hepatitis B. [, , , , , , , ]

Relevance: Several studies have compared besifovir to TDF in terms of efficacy, safety, and impact on renal and bone health in treating chronic hepatitis B. [, , , , , , , ]

Tenofovir Alafenamide Fumarate (TAF)

Compound Description: Tenofovir alafenamide fumarate (TAF) is a novel, targeted prodrug of tenofovir with improved renal and bone safety profiles compared to TDF. [, , , ] Like TDF, it is a potent antiviral agent against HBV. [, , , ]

Relevance: TAF is a newer generation antiviral agent with a similar mechanism of action to besifovir and TDF. [, , , ] Studies have compared its real-world effectiveness and safety profile with besifovir in treating chronic hepatitis B. [, , , ]

Relevance: Research has identified that lamivudine-resistant HBV mutants, particularly those with rtL180M and rtM204V mutations, also exhibit resistance to besifovir. [, , ] This cross-resistance has implications for treatment strategies in patients with lamivudine resistance. [, , ]

Adefovir

Compound Description: Adefovir is a nucleotide analog reverse-transcriptase inhibitor used to treat chronic hepatitis B. [, ]

Relevance: Studies have investigated the susceptibility of adefovir-resistant HBV mutants to besifovir, finding that these mutants remain highly sensitive to besifovir. [, ] This suggests besifovir could be a potential treatment option for patients with adefovir resistance. [, ]

Source and Classification

Besifovir is classified as a nucleotide analogue. It is designed to interfere with the replication process of HBV by targeting the viral polymerase enzyme, specifically inhibiting the reverse transcriptase function. This mechanism is crucial in preventing the synthesis of viral DNA from pregenomic RNA, thereby limiting the proliferation of the virus within host cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Besifovir involves several key steps. The initial phase includes treating ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate with ethylmagnesium bromide to form an intermediate compound. This intermediate undergoes further reactions to yield Besifovir. The process typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product .

  1. Starting Material: Ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate.
  2. Reagents: Ethylmagnesium bromide.
  3. Conditions: Controlled temperature and specific solvent systems.
Molecular Structure Analysis

Structure and Data

The molecular formula of Besifovir is C₁₃H₁₈N₅O₄P, which indicates a complex structure with multiple functional groups characteristic of nucleotide analogues. Its structural features include:

  • Phosphate Group: Essential for mimicking natural nucleotides.
  • Pyrimidine Ring: Contributes to its interaction with the viral polymerase.
  • Hydroxymethyl Group: Enhances solubility and bioavailability.

The three-dimensional conformation allows it to fit into the active site of the polymerase enzyme effectively, facilitating its role as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

Besifovir primarily functions through its interaction with HBV polymerase, where it competes with natural substrates during viral DNA synthesis. The chemical reaction involves:

  1. Inhibition of Reverse Transcriptase: By mimicking the natural substrate, Besifovir prevents the enzyme from synthesizing new viral DNA from pregenomic RNA.
  2. Formation of Inactive Complexes: Once incorporated into the growing DNA strand, Besifovir causes chain termination, effectively halting further replication.

This mechanism is critical for reducing viral load in patients suffering from HBV infections .

Mechanism of Action

Process and Data

The mechanism by which Besifovir exerts its antiviral effects can be outlined as follows:

  1. Entry into Hepatocytes: Besifovir enters liver cells where HBV resides.
  2. Incorporation into Viral DNA: Once inside, it is phosphorylated to its active form and incorporated into the viral DNA during replication.
  3. Chain Termination: The presence of Besifovir leads to premature termination of DNA synthesis due to its structural characteristics.

This process significantly reduces the levels of HBV DNA in serum and contributes to improved clinical outcomes in treated patients .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Besifovir exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 327.28 g/mol.
  • Solubility: Highly soluble in water due to its phosphate group.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

These properties are essential for determining its formulation as a therapeutic agent .

Applications

Scientific Uses

Furthermore, studies are investigating its role in long-term management strategies for chronic hepatitis B infections, focusing on achieving sustained virological responses and improving patient quality of life .

Introduction to Besifovir

Historical Development of Nucleotide Analogs in Antiviral Therapy

Nucleotide analogs represent a cornerstone of antiviral therapy, characterized by targeted modifications to natural nucleoside structures that enable selective inhibition of viral polymerases. Early analogs like arabinosyl cytidine (Ara-C) and vidarabine (Ara-A), derived from marine sponge compounds in the 1950s–60s, demonstrated antiviral potential but were limited by toxicity issues [2]. The field advanced significantly with the development of acyclic nucleotide phosphonates, which feature a stable phosphorus-carbon (P-C) bond that resists enzymatic degradation. This chemical innovation allows direct delivery of monophosphate analogs into cells, bypassing the initial phosphorylation step required by nucleoside analogs [5] [7]. Tenofovir (disoproxil fumarate, TDF) and adefovir exemplified this class, offering potent activity against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). However, their clinical utility was constrained by dose-dependent nephrotoxicity and bone mineral density loss [6] [8].

Besifovir (LB80380) emerged from systematic optimization efforts by LG Life Sciences to overcome these limitations. Its design incorporated a cyclopropylmethyl group linked to a guanine base via a phosphonomethoxy ether bridge, creating a novel acyclic phosphonate structure. Preclinical studies demonstrated potent HBV inhibition (EC₅₀ = 0.5 μM in HepG2.2.15 cells) without significant cytotoxicity at concentrations up to 1.0 mM [4] [10]. Phase I/II trials (2006–2010) established dose-response relationships, leading to pivotal Phase IIb/III studies. In a 48-week randomized trial involving 114 Asian chronic hepatitis B (CHB) patients, besifovir (90 mg or 150 mg daily) demonstrated non-inferior efficacy to entecavir, with 63.6% and 62.9% achieving undetectable HBV DNA (<20 IU/mL), respectively, versus 58.3% for entecavir (p>0.05). Mean HBV DNA reduction was comparable (-5.84 to -6.18 log₁₀ IU/mL in HBeAg-positive patients) [1]. Long-term extension studies confirmed sustained antiviral response rates exceeding 90% after 192 weeks of therapy, with no detected resistance mutations [3] [8].

Table 1: Evolution of Key Nucleotide Analogs for HBV Therapy

Compound (Approval Year)Molecular InnovationHBV DNA Reduction (Log₁₀ IU/mL)Clinical Limitations
Adefovir (2002)First acyclic phosphonate-3.5–4.0 (48 weeks)Nephrotoxicity at >10 mg doses
Tenofovir DF (2008)Bis-isopropoxycarbonyloxymethyl ester prodrug-5.0–6.0 (48 weeks)Renal impairment, bone density loss
Tenofovir AF (2016)Ala-Phe carboxyester prodrug-5.0–6.0 (48 weeks)Reduced plasma tenofovir exposure
Besifovir (2017)Cyclopropylmethyl phosphonate-5.84–6.18 (48 weeks)L-carnitine depletion

Classification of Besifovir: Acyclic Nucleotide Phosphonate Derivatives

Besifovir belongs to the acyclic nucleotide phosphonate subclass, characterized by the absence of a ribose ring and a hydrolytically stable phosphonate group that mimics nucleotide monophosphates. Its chemical designation is ({1-[(2-amino-9H-purin-9-yl)methyl]cyclopropyl}oxy)methylphosphonic acid (PMCDG), with the prodrug form besifovir dipivoxil maleate (LB80380) incorporating two pivaloyloxymethyl groups to enhance oral bioavailability [4] [10]. The molecular formula is C₂₂H₃₄N₅O₈P for the dipivoxil prodrug (CAS: 441785-26-8), with a molecular weight of 511.52 g/mol. Key structural features include:

  • Cyclopropylmethyl bridge: Stabilizes the molecule’s conformation and enhances binding affinity to HBV polymerase [4].
  • Pivaloyloxymethyl esters: Serve as lipophilic prodrug moieties cleaved by intestinal and hepatic esterases to release the active metabolite LB80331 [7] [10].
  • Phosphonomethoxy linkage: Provides metabolic stability against phosphatases while enabling intracellular conversion to the diphosphate (LB80317-DP) and triphosphate (LB80317-TP) forms [10].

Metabolic activation occurs via a three-step process:

  • Esterase-mediated hydrolysis in enterocytes and liver converts besifovir dipivoxil to LB80331 (des-pivaloyl metabolite).
  • Phosphorylation by cellular kinases transforms LB80331 to the active diphosphate (LB80317-DP).
  • Further phosphorylation yields the triphosphate (LB80317-TP), which competes with endogenous deoxyguanosine triphosphate (dGTP) for incorporation into HBV DNA by the viral polymerase [7] [10]. Pharmacokinetic studies show rapid absorption (Tₘₐₓ = 2 hours) and dose-proportional exposure. LB80317-TP acts as an obligate chain terminator due to its acyclic structure, preventing elongation of nascent HBV DNA strands. Crucially, it exhibits >100-fold selectivity for HBV polymerase over human DNA polymerases α, β, and γ, explaining its low cytotoxicity [7] [10].

Table 2: Key Chemical and Pharmacodynamic Properties of Besifovir

PropertyBesifovir Dipivoxil (Prodrug)Active Moiety (LB80317-TP)
Molecular FormulaC₂₂H₃₄N₅O₈PC₁₀H₁₄N₅O₇P₂
Chemical ClassNucleotide phosphonate prodrugGuanosine triphosphate analog
HBV Polymerase Inhibition (IC₅₀)Not applicable0.12 ± 0.03 μM
Selectivity Ratio (HBV Pol/Human Pol γ)->100:1
Metabolic ActivationEster hydrolysis → phosphorylationN/A
Mechanism of ActionProdrug conversionCompetitive inhibition and chain termination

Global Regulatory Status and Approval Pathways

Besifovir received its first regulatory approval in South Korea in March 2017 under the brand name Besivo® (Ildong Pharmaceutical Co.) for treatment of chronic HBV infection [4] [9]. This authorization was based on a comprehensive clinical development program:

  • Phase I/II trials (2006–2010): Established pharmacokinetics and dose-ranging efficacy (30–240 mg daily), showing dose-proportional plasma exposure and >3 log₁₀ HBV DNA reduction at ≥90 mg doses [9].
  • Phase IIb trial (2013): Demonstrated non-inferiority to entecavir (0.5 mg/day) in treatment-naïve patients, with comparable virological response rates (63.6% vs. 58.3%) at 48 weeks [1].
  • Phase III trial (NCT01937806): A 48-week randomized double-blind study against tenofovir disoproxil fumarate (TDF) in 197 patients, meeting its primary endpoint of non-inferior antiviral efficacy (mean HBV DNA reduction: -5.14 log₁₀ IU/mL for besifovir vs. -5.21 for TDF; p=0.68) [3].

The Korean Ministry of Food and Drug Safety (MFDS) approval mandated concomitant L-carnitine supplementation (660 mg/day) to prevent besifovir-associated carnitine depletion, a unique pharmacological effect resulting from the pivaloyl prodrug moieties [3] [7]. As of 2024, besifovir remains predominantly approved in Korea, with phase III trials completed but no submissions to the U.S. FDA or European EMA. Real-world studies post-approval have reinforced its therapeutic profile. A multicenter analysis (2024) of 537 treatment-naïve CHB patients comparing besifovir and tenofovir alafenamide (TAF) showed comparable virological response rates (85.0% vs. 88.7% at 2 years; difference: -3.7%, 95% CI: -0.04 to 0.12, establishing non-inferiority) and similar hepatocellular carcinoma incidence rates [8]. Regulatory expansion into other Asian markets is anticipated, leveraging its cost-effectiveness (≈25% lower than TDF) and renal/bone safety advantages [4] [8].

Table 3: Global Regulatory Status of Besifovir (as of 2025)

RegionStatusApproving AuthorityKey Clinical Basis
South KoreaApproved (2017)Ministry of Food and Drug Safety (MFDS)Phase III vs. TDF (NCT01937806)
JapanPhase III completedPharmaceuticals and Medical Devices Agency (PMDA)Long-term extension data (192 weeks)
ChinaPhase II/IIINational Medical Products Administration (NMPA)Bridging studies in Chinese population
United StatesNot submittedFood and Drug Administration (FDA)No active applications
European UnionNot submittedEuropean Medicines Agency (EMA)No active applications

Table 4: Alternative Nomenclature for Besifovir and Related Compounds

Chemical DesignationAlternative Name(s)Developer/Supplier References
Besifovir (free acid)PMCDG; ({1-[(2-Amino-9H-purin-9-yl)methyl]cyclopropyl}oxy)methylphosphonic acidLG Life Sciences [4] [10]
Besifovir dipivoxilLB80380; PMCDG dipivoxil; ANA-380Ildong Pharmaceutical [4] [9]
Besifovir dipivoxil maleateBesivo® (brand); 1039623-01-2 (CAS)Ildong Pharmaceutical [4]
Active metabolite (diphosphate)LB80317-DPLG Life Sciences [10]
Des-pivaloyl metaboliteLB80331MedChemExpress [10]

Properties

CAS Number

441785-25-7

Product Name

Besifovir

IUPAC Name

[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethylphosphonic acid

Molecular Formula

C10H14N5O4P

Molecular Weight

299.22 g/mol

InChI

InChI=1S/C10H14N5O4P/c11-9-12-3-7-8(14-9)15(5-13-7)4-10(1-2-10)19-6-20(16,17)18/h3,5H,1-2,4,6H2,(H2,11,12,14)(H2,16,17,18)

InChI Key

KDNSSKPZBDNJDF-UHFFFAOYSA-N

SMILES

C1CC1(CN2C=NC3=CN=C(N=C32)N)OCP(=O)(O)O

Synonyms

((1-((2-amino-9H-purin-9-yl)methyl)cyclopropyl)oxy)methylphosphonic acid di(pivaloyloxymethyl) ester
((1-((2-amino-9H-purin-9-yl)methyl)cyclopropyl)oxy)methylphosphonic acid dipivoxyl
besifovir
LB-80380
PMCDG dipivoxyl

Canonical SMILES

C1CC1(CN2C=NC3=CN=C(N=C32)N)OCP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.